Benzyl beta-D-Arabinopyranoside

Description

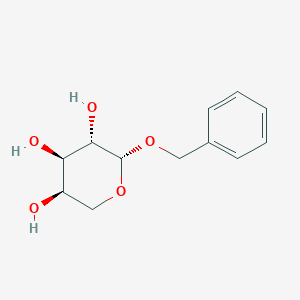

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |

| Record name | NSC400277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl β-D-arabinopyranoside (C₁₂H₁₆O₅)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl β-D-arabinopyranoside, a key synthetic monosaccharide derivative with the molecular formula C₁₂H₁₆O₅. This document, intended for a scientific audience, delves into the compound's fundamental physicochemical properties, outlines a detailed and scientifically grounded protocol for its chemical synthesis, and explores its significant roles in contemporary biochemical research and as a precursor in drug development. The synthesis section is elucidated with a step-by-step methodology, emphasizing the chemical principles that ensure a stereoselective and high-yield outcome. Furthermore, the guide discusses the compound's utility as a molecular probe for studying glycosylation pathways and as a foundational building block for the synthesis of complex glycoconjugates. The potential for Benzyl β-D-arabinopyranoside to act as an inhibitor of glycosyltransferases is also examined within the context of current glycobiology research.

Introduction

Benzyl β-D-arabinopyranoside is a synthetically derived glycoside where a benzyl group is linked to the anomeric carbon of a D-arabinopyranose sugar moiety through a β-glycosidic bond. The incorporation of the benzyl group significantly alters the properties of the parent arabinose sugar, rendering the molecule more lipophilic and stable against enzymatic degradation by glycosidases. This stability is a crucial attribute, making it a valuable tool in the field of glycobiology. In carbohydrate chemistry, the benzyl group is widely utilized as a protecting group due to its stability under a variety of reaction conditions and its susceptibility to removal under mild hydrogenolysis conditions.[1] This allows for the selective modification of other hydroxyl groups on the sugar ring. Consequently, Benzyl β-D-arabinopyranoside serves as a versatile building block for the synthesis of more complex oligosaccharides and glycoconjugates, which are essential for studying a wide range of biological processes.[2][3]

Physicochemical Properties

A precise understanding of the physicochemical properties of Benzyl β-D-arabinopyranoside is fundamental for its effective application in research and development. These properties dictate its solubility, handling, and compatibility with various analytical and experimental techniques.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₅ | [PubChem][4] |

| Molecular Weight | 240.25 g/mol | [PubChem][4] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 169-173°C | [United States Biological][5] |

| Solubility | Soluble in DMSO | [United States Biological][5] |

| IUPAC Name | (2R,3S,4R,5R)-2-(phenylmethoxy)oxane-3,4,5-triol | [PubChem][4] |

Table 1: Key Physicochemical Properties of Benzyl β-D-arabinopyranoside.

Stereoselective Chemical Synthesis

The synthesis of Benzyl β-D-arabinopyranoside is a multi-step process that requires careful control of stereochemistry to obtain the desired β-anomer. The Koenigs-Knorr reaction is a classic and reliable method for achieving this.[6][7] The following protocol details a robust approach for the synthesis, starting from the readily available D-arabinose.

Experimental Protocol: Koenigs-Knorr Glycosylation

Objective: To synthesize Benzyl β-D-arabinopyranoside from D-arabinose through a three-stage process: peracetylation, glycosylation with benzyl alcohol, and deacetylation.

Materials:

-

D-arabinose

-

Acetic anhydride

-

Pyridine

-

Hydrogen bromide (HBr) in acetic acid

-

Benzyl alcohol

-

Silver (I) carbonate (Ag₂CO₃) or Cadmium carbonate (CdCO₃)[7]

-

Dichloromethane (DCM), anhydrous

-

Sodium methoxide in methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Peracetylation of D-arabinose (Hydroxyl Protection):

-

Step 1: Suspend D-arabinose in a mixture of acetic anhydride and pyridine at 0°C.

-

Step 2: Allow the mixture to stir at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Step 3: Quench the reaction with ice water and extract the product with DCM. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the peracetylated arabinose.

-

Causality: This initial stage is crucial for protecting the hydroxyl groups as acetates. This prevents them from reacting in the subsequent glycosylation step and activates the anomeric carbon for substitution. The acetyl group at C-2 provides "neighboring group participation," which is essential for directing the stereochemical outcome to the desired 1,2-trans product (the β-anomer).[6]

-

-

Formation of Glycosyl Bromide and Glycosylation:

-

Step 4: Dissolve the peracetylated arabinose in a minimal amount of cold acetic acid.

-

Step 5: Add a solution of HBr in acetic acid dropwise at 0°C and stir until TLC shows the formation of the glycosyl bromide.

-

Step 6: Remove the solvent under vacuum and dissolve the crude glycosyl bromide in anhydrous DCM.

-

Step 7: In a separate flask, dissolve benzyl alcohol in anhydrous DCM and add the promoter (e.g., Ag₂CO₃ or CdCO₃).

-

Step 8: Add the glycosyl bromide solution dropwise to the benzyl alcohol mixture at room temperature and stir until the reaction is complete as monitored by TLC.

-

Step 9: Filter the reaction mixture to remove the insoluble silver or cadmium salts and concentrate the filtrate. Purify the crude product by silica gel column chromatography.

-

Causality: The glycosyl bromide is a reactive intermediate. The heavy metal salt promoter facilitates the departure of the bromide and the formation of an oxocarbenium ion intermediate. The neighboring acetyl group at C-2 forms a cyclic acyloxonium ion, which blocks the α-face of the sugar ring. The incoming nucleophile (benzyl alcohol) can then only attack from the β-face, resulting in the stereoselective formation of the β-glycosidic bond.[6]

-

-

Deacetylation (Zemplén Conditions):

-

Step 10: Dissolve the purified Benzyl 2,3,4-tri-O-acetyl-β-D-arabinopyranoside in anhydrous methanol.

-

Step 11: Add a catalytic amount of sodium methoxide solution and monitor the reaction by TLC.

-

Step 12: Once the deprotection is complete, neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final product, Benzyl β-D-arabinopyranoside.

-

Causality: The Zemplén deacetylation is a mild and efficient method for removing acetyl protecting groups without affecting the newly formed glycosidic bond or the benzyl ether.

-

Visualized Synthesis Workflow

Sources

- 1. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Benzyl beta-D-Arabinopyranoside | C12H16O5 | CID 11253445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of linoleic acid and benzyl alcohol on the activity of glycosyltransferases of rat liver Golgi membranes and some soluble glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigator's Technical Guide to the Biological Activity of Benzyl β-D-arabinopyranoside

Foreword: Charting Unexplored Territory

In the vast landscape of glycoscience, while many molecules have been extensively studied, some, like Benzyl β-D-arabinopyranoside, remain enigmatic. A survey of current literature reveals a notable scarcity of comprehensive studies dedicated to the biological activities of this specific compound. It is primarily recognized as a valuable synthetic intermediate in carbohydrate chemistry.[1][2][3] This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals poised to investigate the untapped therapeutic potential of Benzyl β-D-arabinopyranoside.

Drawing from the structure-activity relationships of analogous benzyl glycosides and arabinose-containing compounds, we will hypothesize potential biological activities and provide robust, field-proven experimental protocols to rigorously test these hypotheses. This document is designed to be a practical companion for the discerning investigator, offering not just the "what" but the "why" behind each experimental choice, ensuring a foundation of scientific integrity and logical progression.

The Compound: Benzyl β-D-arabinopyranoside - A Profile

Benzyl β-D-arabinopyranoside is a glycoside consisting of a D-arabinopyranose sugar moiety linked to a benzyl group via a β-glycosidic bond.[4] Its structure presents a unique combination of a flexible, hydrophobic benzyl aglycone and a hydrophilic arabinose sugar. This amphipathic nature is a common feature in many biologically active glycosides, suggesting that Benzyl β-D-arabinopyranoside could interact with a variety of biological targets.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₅ |

| Molecular Weight | 240.25 g/mol |

| CAS Number | 5329-50-0 |

Hypothesized Biological Activities and Investigative Protocols

Given the known biological activities of structurally related compounds, we propose the following avenues of investigation for Benzyl β-D-arabinopyranoside.

Anticancer Activity

The benzyl group is a pharmacophore present in numerous anticancer compounds.[5] Furthermore, various glycoside derivatives have demonstrated selective cytotoxicity against cancer cell lines.[6][7] It is, therefore, plausible that Benzyl β-D-arabinopyranoside may exhibit antiproliferative effects.

The initial step in assessing anticancer potential is to determine the compound's cytotoxicity against a panel of cancer cell lines and a non-cancerous control line to evaluate selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[8]

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a normal cell line (e.g., WI-38) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.[8]

-

-

Cell Seeding:

-

Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells/well. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Benzyl β-D-arabinopyranoside in DMSO.

-

Perform serial dilutions to create a range of final concentrations (e.g., 1, 10, 30, 100 µM).

-

Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[5]

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

-

Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for assessing the cytotoxicity of Benzyl β-D-arabinopyranoside using the MTT assay.

Antiviral Activity

Glycosides have been a source of antiviral agents.[9] The structural features of Benzyl β-D-arabinopyranoside warrant an investigation into its potential to inhibit viral replication. A cytopathic effect (CPE) inhibition assay is a standard method for initial screening.

This assay measures the ability of a compound to protect host cells from the virus-induced damage (cytopathic effect).[10]

Experimental Protocol: CPE Inhibition Assay

-

Cell Culture and Seeding:

-

Seed host cells (e.g., HEL cells) in 96-well plates at a density that forms a confluent monolayer within 24 hours.[10]

-

-

Virus Infection:

-

Remove the culture medium and infect the cells with a specific virus (e.g., Herpes Simplex Virus) at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.

-

Allow the virus to adsorb for 2 hours.[10]

-

-

Compound Treatment:

-

Remove the viral inoculum and add fresh medium containing serial dilutions of Benzyl β-D-arabinopyranoside (e.g., 10, 30, 100 µM).

-

Include a virus control (no compound) and a cell control (no virus, no compound).[10]

-

-

Incubation and Observation:

-

Incubate the plates at 37°C until the virus control wells show complete CPE.

-

Visually assess the protection against CPE under a microscope.

-

-

Quantification:

-

Quantify cell viability using a colorimetric method like the MTT assay, as described previously.

-

-

Data Analysis:

Workflow for Antiviral CPE Inhibition Assay

Caption: Workflow for screening the antiviral activity of Benzyl β-D-arabinopyranoside.

α-Glucosidase Inhibition

Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Many carbohydrate derivatives are known to be inhibitors of this enzyme.[11][12] The arabinose moiety of Benzyl β-D-arabinopyranoside makes it a candidate for investigation as an α-glucosidase inhibitor.

This is a colorimetric assay that measures the enzymatic activity of α-glucosidase by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[12][13]

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

-

Prepare a solution of pNPG in the same buffer.

-

Prepare serial dilutions of Benzyl β-D-arabinopyranoside. Acarbose is used as a positive control.[12]

-

-

Enzyme-Inhibitor Incubation:

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.

-

Incubate at 37°C for 20 minutes.[13]

-

-

Reaction Termination:

-

Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.[13]

-

-

Absorbance Reading:

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for assessing α-glucosidase inhibition by Benzyl β-D-arabinopyranoside.

Conclusion and Future Directions

While direct evidence for the biological activity of Benzyl β-D-arabinopyranoside is currently lacking in published literature, its chemical structure provides a compelling rationale for its investigation as a potential therapeutic agent. The protocols detailed in this guide offer a comprehensive and scientifically rigorous framework for elucidating its anticancer, antiviral, and enzyme-inhibitory properties. Positive results from these initial in vitro screens would warrant further investigation into the compound's mechanism of action, structure-activity relationships of its derivatives, and subsequent in vivo studies. This systematic approach will be crucial in transforming Benzyl β-D-arabinopyranoside from a chemical curiosity into a compound of potential pharmacological significance.

References

- Arita, H., Sugita, K., Nomura, A., & Kawanami, J. (1978). Studies on antiviral glycosides. Synthesis and biological evaluation of various phenyl glycosides.

- Biel, E. V., & Purves, C. B. (2002). The Action of Titanium Tetrachloride on Benzylglucopyranoside Tetraacetates. Journal of the American Chemical Society.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11253445, Benzyl beta-D-Arabinopyranoside. Retrieved from [Link]

- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.

- Kawahara, E., Fujii, M., Kato, K., Ida, Y., & Akita, H. (2005). Chemoenzymatic synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides. Chemical & Pharmaceutical Bulletin, 53(8), 1058-1061.

- Siddiqui, I. R., & Bishop, C. T. (1967). Selective benzoylation of benzyl β-l-arabinopyranoside and benzyl α-d-xylopyranoside. Canadian Journal of Chemistry, 45(20), 2493-2496.

- Pandey, A., et al. (2019). In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants.

- Kim, J. S., et al. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. Molecules, 26(5), 1469.

- Mohamed, M. F., et al. (2021).

- Ali, I., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in Chemistry, 6, 294.

- Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.

- Islam, M. S., et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Orbital: The Electronic Journal of Chemistry, 13(3), 224-232.

-

ResearchGate. (n.d.). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Retrieved from [Link]

- Ali, I., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in Chemistry, 6, 294.

- Song, B., et al. (2015).

- Noonong, K., et al. (2019). A Review on the in Vitro and in Vivo Screening of α-Glucosidase Inhibitors. Plants, 8(12), 570.

-

ResearchGate. (n.d.). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Benzyl Benzoate? Retrieved from [Link]

-

MDPI. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Retrieved from [Link]

- Wang, Y., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 9, 648011.

-

Frontiers. (n.d.). Preparation and investigation of a novel combination of Solanum nigrum-loaded, arabinoxylan-cross-linked β-cyclodextrin nanosponges for the treatment of cancer: in vitro, in vivo, and in silico evaluation. Retrieved from [Link]

-

Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

-

MDPI. (n.d.). Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. Retrieved from [Link]

- Wang, L., et al. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances, 10(46), 27561-27570.

- Wu, H., et al. (2012). Benzyl 2-β-glucopyranosyloxybenzoate, a new phenolic acid glycoside from Sarcandra glabra. Molecules, 17(5), 5212-5218.

- da Silva, A. F., et al. (2019). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 24(18), 3343.

-

Semantic Scholar. (n.d.). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Retrieved from [Link]

- Li, Y., et al. (2021). Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Pest Management Science, 77(9), 4153-4161.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Benzyl beta-D-Arabinopyranoside | C12H16O5 | CID 11253445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl 2-β-glucopyranosyloxybenzoate, a new phenolic acid glycoside from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In vitro α-glucosidase inhibitory assay [protocols.io]

An In-depth Technical Guide to Benzyl β-D-arabinopyranoside in Glycoscience Research

Abstract

Benzyl β-D-arabinopyranoside is a key synthetic carbohydrate derivative whose unique structural and chemical properties make it an invaluable tool in glycoscience.[1] Its applications range from its use as a synthetic building block in the assembly of complex oligosaccharides to its role as a probe for studying carbohydrate-processing enzymes. This guide provides an in-depth exploration of Benzyl β-D-arabinopyranoside, detailing its physicochemical characteristics, synthesis methodologies, and core applications. We offer field-proven experimental protocols and data interpretation insights to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound in their work.

Introduction: The Significance of Benzyl β-D-arabinopyranoside

Glycoscience, the study of the structure, function, and biology of carbohydrates (sugars), is a rapidly expanding field with profound implications for medicine and biotechnology.[2] Within this discipline, well-defined synthetic glycosides are essential reagents. Benzyl β-D-arabinopyranoside serves as a crucial molecule for several reasons. The benzyl group at the anomeric position provides a stable, UV-active handle that is readily distinguishable from other hydroxyl groups in the molecule. This feature is particularly advantageous for several reasons:

-

Synthetic Versatility : The benzyl group acts as a permanent protecting group under a variety of reaction conditions, allowing for selective modification of the other hydroxyl groups on the arabinose ring.

-

Analytical Tractability : The aromatic ring allows for easy visualization by UV light during chromatographic purification and quantification.

-

Enzymatic Probing : As a structural mimic of natural arabinosides, it can be used to study the active sites and mechanisms of glycosidases, the enzymes that break down glycosidic bonds.[3]

This guide will systematically unpack the science and application of this versatile glycoside.

Physicochemical Properties and Characterization

A foundational aspect of scientific integrity is the unambiguous identification of a chemical entity. Benzyl β-D-arabinopyranoside is a white solid with the molecular formula C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol .[1][4]

| Property | Value | Source |

| IUPAC Name | (2R,3S,4R,5R)-2-(phenylmethoxy)oxane-3,4,5-triol | PubChem[4] |

| Molecular Formula | C₁₂H₁₆O₅ | PubChem[4] |

| Molecular Weight | 240.25 g/mol | PubChem[1][4] |

| CAS Number | 5329-50-0 | Biosynth[1] |

| SMILES | C1OCC2=CC=CC=C2)O)O">C@HO | PubChem[4] |

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of alkyl glycosides like Benzyl β-D-arabinopyranoside can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis: The Fischer Glycosidation and its Variants

The most common route for preparing simple alkyl glycosides is the Fischer glycosidation. This involves reacting the sugar (D-arabinose) with an excess of the alcohol (benzyl alcohol) under acidic catalysis.[6]

Causality Behind Experimental Choices:

-

Acid Catalyst : An acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid) is required to protonate the anomeric hydroxyl group of the sugar, turning it into a good leaving group (water) and facilitating the nucleophilic attack by benzyl alcohol.[6]

-

Excess Alcohol : Using benzyl alcohol as both the reactant and solvent drives the reaction equilibrium towards the product, maximizing the yield.

-

Anomeric Control : A significant challenge in glycoside synthesis is controlling the stereochemistry at the anomeric center (C-1). Fischer glycosidation often yields a mixture of α and β anomers, which must be separated chromatographically. More sophisticated methods using protected sugar donors (e.g., glycosyl halides or triflates) can provide better stereocontrol. For example, starting with a per-acetylated arabinose and reacting it with benzyl alcohol in the presence of a Lewis acid like zinc chloride is a common strategy.[7]

Caption: Chemical synthesis via Fischer glycosidation.

Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods.[3] Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse (transglycosylation) under specific conditions to form these bonds.

Causality Behind Experimental Choices:

-

Enzyme Choice : The selection of a suitable enzyme, such as a β-galactosidase or a specifically engineered arabinosidase, is critical. The enzyme's active site stereochemistry dictates that only the β-anomer will be formed.

-

Reaction Conditions : To favor synthesis over hydrolysis, the water content in the reaction medium is minimized, often by using a high concentration of the alcohol substrate or by employing organic co-solvents.

-

Substrate Activation : Sometimes, an activated sugar donor, like UDP-arabinopyranose, is used with a glycosyltransferase enzyme for highly efficient and specific synthesis.[8][9]

Core Applications in Glycoscience Research

As a Glycosidase Inhibitor Probe

Glycosidases are involved in numerous biological processes, and their inhibitors are of great interest as potential therapeutics (e.g., for diabetes and viral infections).[10][11] Benzyl β-D-arabinopyranoside can act as a competitive inhibitor for β-arabinopyranosidases or other glycosidases that have some promiscuity for arabinose-containing substrates.

Mechanism of Inhibition: By mimicking the natural substrate, the molecule binds to the enzyme's active site.[11] However, the benzyl group provides a stable ether linkage that the enzyme cannot hydrolyze. This occupation of the active site prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity. The strength of this inhibition (measured as the inhibition constant, Ki) provides valuable information about the enzyme's substrate specificity and the nature of its active site.

Caption: Binding competition at the enzyme active site.

As a Synthetic Building Block

The most significant application of Benzyl β-D-arabinopyranoside is as a precursor for the synthesis of more complex oligosaccharides and glycoconjugates.[1] The three free hydroxyl groups at positions C-2, C-3, and C-4 can be selectively protected and deprotected to allow for the stepwise addition of other sugar units, building up a complex glycan structure.

Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory conditions and specific research goals.

Protocol 1: Chemical Synthesis of Benzyl β-D-arabinopyranoside

This protocol is based on the principles of the Fischer-Helferich glycosylation.[12]

Objective: To synthesize Benzyl β-D-arabinopyranoside from D-arabinose.

Materials:

-

D-Arabinose

-

Benzyl alcohol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-arabinose (1.0 eq) in anhydrous benzyl alcohol (10-20 eq).

-

Catalysis: Carefully add concentrated sulfuric acid dropwise (approx. 0.1 eq) to the stirring suspension.

-

Causality: The acid protonates the anomeric hydroxyl, initiating the reaction. The addition must be slow to control the exothermic reaction.

-

-

Heating: Heat the mixture to 100-110 °C under reduced pressure to facilitate the removal of water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Trustworthiness: Monitoring by TLC (e.g., using a 10:1 Ethyl Acetate:Hexane mobile phase) is crucial to determine the point of maximum product formation and minimize degradation.

-

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate. The β-anomer is typically more polar and will elute after the α-anomer.

-

Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of Benzyl β-D-arabinopyranoside on a model β-glycosidase.

Materials:

-

β-Glucosidase (e.g., from almonds, as a model)

-

p-Nitrophenyl β-D-glucopyranoside (pNPG), a chromogenic substrate

-

Benzyl β-D-arabinopyranoside (inhibitor)

-

Assay buffer (e.g., 50 mM citrate buffer, pH 5.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

96-well microplate and plate reader

Procedure:

-

Inhibitor Stock Solution: Prepare a stock solution of Benzyl β-D-arabinopyranoside in the assay buffer. Create a series of dilutions to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Inhibitor solution (or buffer for the control)

-

Enzyme solution (a fixed, predetermined concentration)

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for 5-10 minutes.

-

Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiate Reaction: Add the pNPG substrate to all wells to start the reaction. The final volume should be consistent across all wells.

-

Incubation: Incubate for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Add the stop solution to each well. This increases the pH, stopping the enzymatic reaction and developing the yellow color of the p-nitrophenolate product.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percent inhibition versus inhibitor concentration and fit the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Outlook

Benzyl β-D-arabinopyranoside is more than just a chemical compound; it is a versatile tool that enables fundamental research in glycoscience. Its utility as a synthetic intermediate is well-established, and its potential as a probe for dissecting enzymatic mechanisms continues to be explored. As our understanding of the glycome deepens, the demand for well-defined molecular tools like Benzyl β-D-arabinopyranoside will only grow, paving the way for new discoveries in drug development, materials science, and biotechnology.

References

-

PubChem. (n.d.). Benzyl beta-D-Arabinopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

- El-Sokkary, R. I., et al. (2022). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Journal of Chemistry, 2022, 1-11.

- Ghavibanjeh, A., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 4321.

- Mishra, S., et al. (2006). α-L-Arabinofuranosidases: the potential applications in biotechnology. Journal of Industrial Microbiology & Biotechnology, 33(4), 247-260.

- Takeda, T., et al. (1999). An Expedient Synthesis of Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and Benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside.

- Uesugi, M., & Naito, M. (2007). Enzymatic Synthesis of Alkyl Polyglycosides. Journal of Oleo Science, 56(9), 447-453.

- U.S. Patent No. US5512666A. (1996). Process for making alkyl polyglycosides.

- Varki, A., et al. (Eds.). (2015). Essentials of Glycobiology (3rd ed.).

- Yan, R., et al. (2018). Enzymatic Synthesis and Purification of Uridine Diphospho-β-l-arabinopyranose, a Substrate for the Biosynthesis of Plant Polysaccharides. Methods in Molecular Biology, 1797, 135-143.

- Yoshimatsu, K., et al. (2002). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.

Sources

- 1. biosynth.com [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzyl beta-D-Arabinopyranoside | C12H16O5 | CID 11253445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. periodicos.ufms.br [periodicos.ufms.br]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]

- 8. PlumX [plu.mx]

- 9. Enzymatic synthesis and purification of uridine diphospho-beta-l-arabinopyranose, a substrate for the biosynthesis of plant polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Methyl-2,3,5-tri-O-benzoyl-α-D-arabinofuranosid – Wikipedia [de.wikipedia.org]

Introduction: The Ascendant Role of Arabinopyranosides in Modern Drug Discovery

An In-depth Technical Guide to the Discovery and Synthesis of Arabinopyranoside Derivatives

Arabinopyranosides, carbohydrate structures built around the six-membered ring form of the pentose sugar arabinose, represent a class of molecules with profound and expanding significance in the fields of medicinal chemistry and drug development.[1][2] Naturally found in a variety of plant glycosides and as essential components of the cell walls in microorganisms like Mycobacterium tuberculosis, these structures are more than mere biological building blocks.[3][4] Their derivatives are at the forefront of therapeutic innovation, exhibiting a remarkable spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[5][6][7]

The therapeutic potential of arabinopyranoside derivatives stems from their ability to mimic natural substrates, thereby interacting with and modulating the activity of key biological enzymes and receptors.[6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the journey from discovery to synthesis of these promising compounds. It delves into the causality behind experimental choices in both chemical and enzymatic synthesis, outlines robust protocols for their creation and characterization, and explores the methodologies for evaluating their biological efficacy.

Part 1: Discovery and Biological Rationale

The impetus for synthesizing novel arabinopyranoside derivatives is often rooted in discoveries from the natural world and the human microbiome. For instance, enzymes such as α-L-arabinopyranosidases, discovered within the human gut microbiome, demonstrate a specialized ability to hydrolyze plant-derived glycosides like paeonolide, which contains an α-L-arabinopyranoside moiety.[8] This natural processing highlights a biological pathway for interaction that can be exploited for therapeutic purposes. The ability of these enzymes to discriminate between different glycosidic linkages underscores the potential for developing highly specific, targeted drugs.[8]

Furthermore, arabinose-containing structures are critical for the survival of major pathogens. The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, is built upon a complex arabinogalactan structure. Enzymes known as arabinosyltransferases are essential for constructing this wall.[3] This makes these enzymes a prime target for drug development, motivating the synthesis of arabinopyranoside derivatives that can act as inhibitors, disrupting cell wall biosynthesis and halting bacterial growth.[3]

The development of nucleoside analogs, where an arabinose sugar is attached to a nucleobase, has yielded powerful anticancer drugs like Nelarabine.[5] These molecules function as antimetabolites, interfering with cellular processes and inducing cell death in rapidly proliferating cancer cells.[5] These examples provide a strong rationale for the continued exploration and synthesis of novel arabinopyranoside derivatives to address a wide range of diseases.

Part 2: Strategic Synthesis of Arabinopyranoside Derivatives

The synthesis of arabinopyranoside derivatives can be broadly categorized into two strategic approaches: classical chemical synthesis and modern enzymatic or chemo-enzymatic methods. The choice of strategy is dictated by the desired complexity of the target molecule, stereochemical requirements, and scalability.

Chemical Synthesis: Precision and Control

Chemical synthesis offers unparalleled flexibility in modifying the arabinopyranose scaffold, allowing for the introduction of a wide array of functional groups. However, it necessitates a rigorous and often multi-step approach involving the strategic use of protecting groups to achieve regioselectivity.

Causality in Experimental Design: The core challenge in carbohydrate chemistry is differentiating between multiple hydroxyl groups of similar reactivity. Protecting groups are therefore not just a step in the process but the central strategic element. An isopropylidene group, for example, might be used to protect a cis-diol pair, while bulky silyl ethers can selectively protect the primary hydroxyl group. The choice of protecting group also influences the stereochemical outcome of the subsequent glycosylation reaction through participating or non-participating effects.

General Workflow for Chemical Synthesis

Sources

- 1. L-Arabinose | C5H10O5 | CID 439195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of deoxygenated alpha(1-->5)-linked arabinofuranose disaccharides as substrates and inhibitors of arabinosyltransferases of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis and purification of uridine diphospho-beta-l-arabinopyranose, a substrate for the biosynthesis of plant polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of α-l-arabinopyranosidases from human gut microbiome expands the diversity within glycoside hydrolase family 42 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl β-D-arabinopyranoside: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzyl β-D-arabinopyranoside in Glycoscience

Benzyl β-D-arabinopyranoside is a synthetically derived glycoside that holds considerable interest within the fields of glycobiology and medicinal chemistry. As a structural analog of naturally occurring arabinose-containing oligosaccharides and glycoconjugates, it serves as a valuable molecular probe and a versatile building block for the synthesis of more complex carbohydrate structures. The unique combination of the rigid pyranose ring of arabinose and the lipophilic benzyl aglycone imparts distinct physicochemical properties to the molecule, influencing its biological interactions and potential therapeutic applications. This in-depth technical guide provides a comprehensive overview of Benzyl β-D-arabinopyranoside, from its synthesis and characterization to its emerging role in drug discovery and development.

Physicochemical Properties

Benzyl β-D-arabinopyranoside is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.[1][2]

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₅ |

| Molecular Weight | 240.25 g/mol |

| CAS Number | 5329-50-0 |

| IUPAC Name | (2R,3S,4R,5R)-2-(benzyloxy)tetrahydro-2H-pyran-3,4,5-triol |

| Canonical SMILES | C1=CC=C(C=C1)CO[C@H]2CO)O)O">C@@HO |

Synthesis of Benzyl β-D-arabinopyranoside: A Tale of Two Methodologies

The synthesis of Benzyl β-D-arabinopyranoside can be approached through two primary routes: chemical synthesis, which offers versatility and scalability, and enzymatic synthesis, which provides remarkable stereoselectivity under mild conditions.

Chemical Synthesis: The Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a cornerstone of chemical glycosylation, enabling the formation of a glycosidic bond between a glycosyl halide and an alcohol.[3] In the context of Benzyl β-D-arabinopyranoside synthesis, this involves the reaction of a protected arabinopyranosyl bromide with benzyl alcohol in the presence of a promoter, typically a silver or mercury salt. The use of a participating protecting group at the C-2 position of the arabinose donor is crucial for achieving the desired β-anomeric selectivity through neighboring group participation.

Experimental Protocol: Koenigs-Knorr Synthesis of Benzyl β-D-arabinopyranoside

Materials:

-

Tri-O-acetyl-α-D-arabinopyranosyl bromide (Arabinose donor)

-

Benzyl alcohol (Acceptor)

-

Silver(I) carbonate (Promoter)

-

Dichloromethane (Anhydrous)

-

Molecular sieves (4 Å)

-

Sodium methoxide in methanol

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (Eluent)

Procedure:

-

Preparation of the Reaction Mixture: To a stirred suspension of freshly activated 4 Å molecular sieves in anhydrous dichloromethane, add tri-O-acetyl-α-D-arabinopyranosyl bromide and benzyl alcohol.

-

Glycosylation: Cool the mixture to 0°C and add silver(I) carbonate in portions. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane. The combined filtrate is then washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification of the Protected Glycoside: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford benzyl 2,3,4-tri-O-acetyl-β-D-arabinopyranoside.

-

Deprotection (Zemplén deacetylation): The purified acetylated product is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature until TLC indicates complete deacetylation.

-

Final Purification: The reaction is neutralized with Amberlite IR-120 (H⁺) resin, filtered, and the filtrate is concentrated to yield Benzyl β-D-arabinopyranoside, which can be further purified by recrystallization.

Sources

An In-Depth Technical Guide to Benzyl β-D-arabinopyranoside: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of carbohydrate chemistry and its application in drug discovery, glycosides represent a cornerstone of molecular design and functional modulation. Among these, Benzyl β-D-arabinopyranoside emerges as a compound of significant interest, offering a unique scaffold for the development of novel therapeutic agents and biochemical probes. This guide, compiled by a Senior Application Scientist, provides a comprehensive technical overview of Benzyl β-D-arabinopyranoside, moving beyond a simple recitation of facts to deliver actionable insights grounded in established scientific principles. Herein, we delve into the causality behind experimental choices, present self-validating protocols, and provide a robust framework of authoritative references to support your research and development endeavors.

Section 1: Core Molecular Attributes of Benzyl β-D-arabinopyranoside

Benzyl β-D-arabinopyranoside is a glycoside composed of a D-arabinose sugar moiety linked to a benzyl group via a β-glycosidic bond. This structure confers a balance of hydrophilic and lipophilic properties, influencing its solubility, reactivity, and potential biological interactions.

Physicochemical Properties

The fundamental properties of Benzyl β-D-arabinopyranoside are summarized in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₅ | [1] |

| Molecular Weight | 240.25 g/mol | [1], [2] |

| CAS Number | 5329-50-0 | [1], [2] |

| IUPAC Name | (2R,3S,4R,5R)-2-(benzyloxy)oxane-3,4,5-triol | [1] |

| Appearance | White to off-white solid (Predicted) | General knowledge of similar glycosides |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in water and polar organic solvents (Predicted) | General knowledge of glycosides |

| Optical Rotation [α]D | Data not available | N/A |

Structural Elucidation: A Spectroscopic Perspective

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton of the arabinopyranose ring, typically a doublet in the range of δ 4.5-5.0 ppm with a coupling constant (³J(H1,H2)) of approximately 7-8 Hz, indicative of a β-anomeric configuration. The protons of the benzyl group would appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm) and a characteristic singlet or AB quartet for the benzylic CH₂ group around δ 4.5-4.8 ppm. The remaining sugar protons would resonate in the upfield region of δ 3.5-4.2 ppm.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the anomeric carbon (C-1) around δ 100-105 ppm. The carbons of the benzyl group would be observed in the aromatic region (δ 127-138 ppm) and the benzylic carbon at approximately δ 70 ppm. The other four carbons of the arabinopyranose ring would appear in the δ 60-80 ppm range.

1.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to exhibit a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups on the sugar ring. C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3100-2800 cm⁻¹. Characteristic peaks for the C-O stretching of the glycosidic bond and the alcohol C-O bonds are expected in the fingerprint region (1200-1000 cm⁻¹). Aromatic C=C stretching vibrations would appear around 1600 and 1450 cm⁻¹.

Section 2: Synthesis and Purification Strategies

The synthesis of Benzyl β-D-arabinopyranoside typically involves the glycosylation of benzyl alcohol with a suitable D-arabinose derivative. The choice of the arabinose donor and the reaction conditions are critical for achieving high yield and stereoselectivity.

General Synthetic Approach: Koenigs-Knorr Glycosylation

A common and reliable method for the synthesis of O-glycosides is the Koenigs-Knorr reaction. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.

Caption: Koenigs-Knorr synthesis workflow for Benzyl β-D-arabinopyranoside.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general procedures for Koenigs-Knorr glycosylation and should be optimized for specific laboratory conditions.

Step 1: Preparation of Tetra-O-acetyl-D-arabinopyranose

-

Suspend D-arabinose in a mixture of acetic anhydride and pyridine at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is fully consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the peracetylated arabinose.

Step 2: Synthesis of Acetobromo-α-D-arabinopyranose

-

Dissolve the peracetylated arabinose in a solution of hydrogen bromide in glacial acetic acid at 0 °C.

-

Allow the reaction to proceed until TLC analysis indicates complete conversion.

-

Pour the mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with cold water, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to yield the crude glycosyl bromide, which should be used immediately in the next step.

Step 3: Glycosylation with Benzyl Alcohol

-

Dissolve the crude acetobromo-α-D-arabinopyranose and benzyl alcohol in anhydrous dichloromethane.

-

Add a silver salt promoter (e.g., silver(I) oxide or silver(I) carbonate) and molecular sieves.

-

Stir the reaction mixture in the dark at room temperature until the glycosyl bromide is consumed.

-

Filter the reaction mixture through a pad of Celite and wash the solid residue with dichloromethane.

-

Concentrate the filtrate to obtain the crude protected benzyl glycoside.

Step 4: Deacetylation (Zemplén Conditions)

-

Dissolve the crude protected glycoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Monitor the reaction by TLC until completion.

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

Step 5: Purification

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Benzyl β-D-arabinopyranoside.

Section 3: Chemical Reactivity and Stability

The reactivity of Benzyl β-D-arabinopyranoside is primarily dictated by the hydroxyl groups of the sugar moiety and the stability of the glycosidic bond.

-

Hydroxyl Group Reactivity: The free hydroxyl groups can undergo various chemical modifications such as etherification, esterification, and oxidation, allowing for the synthesis of a wide range of derivatives.

-

Glycosidic Bond Stability: The β-glycosidic bond is susceptible to hydrolysis under acidic conditions.[3] The rate of hydrolysis is influenced by pH and temperature. The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂/Pd-C), which is a common strategy for deprotection in carbohydrate synthesis.[4]

Section 4: Applications in Research and Drug Development

While specific biological activities of Benzyl β-D-arabinopyranoside are not extensively documented, its structural motifs suggest several potential applications in drug discovery and chemical biology.

As a Scaffold in Medicinal Chemistry

Glycosylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The arabinose moiety can enhance water solubility and modulate interactions with biological targets. The benzyl group can serve as a handle for further chemical modifications or as a pharmacophore itself, interacting with hydrophobic pockets in target proteins.

Potential as an Antitumor Agent

Derivatives of arabinose, such as Cytarabine (ara-C), are potent anticancer agents. While the mechanism of action of ara-C is complex and involves its conversion to the triphosphate form, the arabinose scaffold is crucial for its activity. It is plausible that novel benzyl arabinoside derivatives could be designed to target specific pathways in cancer cells.

Sources

An In-depth Technical Guide to the Solubility of Benzyl β-D-arabinopyranoside for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of benzyl β-D-arabinopyranoside, a key synthetic intermediate in carbohydrate chemistry and drug discovery. Understanding the solubility of this glycoside is fundamental for its effective application in synthesis, purification, and formulation. This document delineates the theoretical principles governing its solubility, presents a predicted solubility profile based on analogous compounds, and furnishes a detailed, self-validating experimental protocol for precise solubility determination. The content herein is designed to empower researchers with the foundational knowledge and practical tools to confidently manipulate and utilize benzyl β-D-arabinopyranoside in a variety of solvent systems.

Introduction: The Significance of Benzyl β-D-arabinopyranoside and Its Solubility

Benzyl β-D-arabinopyranoside is a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates. The benzyl group serves as a crucial protecting group for the anomeric hydroxyl of arabinose, a pentose sugar implicated in various biological processes. The stereochemistry of the β-glycosidic bond is pivotal for the synthesis of biologically active molecules. The efficacy of synthetic transformations, the ease of purification, and the feasibility of formulation development are all critically dependent on the solubility of this compound in different solvent systems. A thorough understanding of its solubility profile is, therefore, not merely a matter of convenience but a prerequisite for efficient and successful research and development.

Glycosides, as a class of molecules, consist of a sugar moiety (the glycone) and a non-sugar moiety (the aglycone).[1] In benzyl β-D-arabinopyranoside, the arabinopyranose ring constitutes the glycone, and the benzyl group is the aglycone. This structure imparts a dual nature to the molecule's solubility. The hydroxyl groups on the sugar ring contribute to its polarity and potential for hydrogen bonding, favoring solubility in polar solvents. Conversely, the aromatic, nonpolar benzyl group enhances its solubility in organic solvents of lower polarity. The interplay of these two structural features dictates the compound's solubility in a given solvent.[2]

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is governed by the intermolecular forces between the solute (benzyl β-D-arabinopyranoside) and the solvent. The key intermolecular forces at play are:

-

Hydrogen Bonding: The hydroxyl groups of the arabinopyranose moiety can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., water, alcohols) are generally good candidates for dissolving this compound.

-

Dipole-Dipole Interactions: The polar C-O bonds in the pyranose ring and the glycosidic linkage create a net dipole moment, allowing for favorable interactions with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar benzyl group and the hydrocarbon backbone of the sugar ring interact via these weaker forces, which are the primary mode of interaction with nonpolar solvents.

The balance of these forces determines the extent to which the solute-solvent interactions can overcome the solute-solute and solvent-solvent interactions, leading to dissolution.

Predicted Solubility Profile of Benzyl β-D-arabinopyranoside

While specific quantitative solubility data for benzyl β-D-arabinopyranoside is not extensively documented in publicly available literature, a qualitative solubility profile can be predicted based on the known solubility of structurally similar benzyl-protected glycosides.[3][4] The presence of the multiple free hydroxyl groups on the arabinose ring suggests some degree of polarity, while the benzyl group introduces significant nonpolar character.

Table 1: Predicted Qualitative Solubility of Benzyl β-D-arabinopyranoside in Common Laboratory Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale and Insights |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The hydrophobic benzyl group is expected to significantly limit solubility in water, despite the presence of hydroxyl groups. |

| Methanol | Soluble | Methanol's polarity and ability to hydrogen bond should facilitate dissolution. Solubility may increase with heating.[3] | |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent candidate for dissolving a wide range of compounds, including glycosides.[4] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving polar and nonpolar compounds. | |

| Acetone | Soluble | Acetone's moderate polarity and ability to accept hydrogen bonds suggest it will be a suitable solvent.[3] | |

| Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent and is often used in the purification of benzyl-protected sugars.[3] | |

| Nonpolar | Dichloromethane (DCM) | Soluble | The benzyl group's affinity for chlorinated solvents suggests good solubility.[3][4] |

| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a good solvent.[3][4] | |

| Toluene | Likely Soluble | The aromatic nature of toluene should lead to favorable interactions with the benzyl group.[4] | |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to overcome the strong intermolecular hydrogen bonding of the glycoside. It is often used as an anti-solvent for crystallization.[3] |

Experimental Protocol for Solubility Determination: A Self-Validating Approach

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol, based on the isothermal equilibrium method, is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

Benzyl β-D-arabinopyranoside (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of benzyl β-D-arabinopyranoside into a series of vials. The "excess" should be enough to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of benzyl β-D-arabinopyranoside of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

Causality Behind Experimental Choices

-

Use of Excess Solute: Ensures that the solution is truly saturated and that the measured concentration represents the maximum amount of solute that can dissolve in the solvent at that temperature.

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach a dynamic equilibrium.

-

Filtration: Removes any undissolved solid particles that could lead to erroneously high solubility values.

-

Validated Analytical Method: Ensures that the quantification of the dissolved solute is accurate and reliable.

Caption: Experimental workflow for determining the solubility of Benzyl β-D-arabinopyranoside.

Practical Implications and Solvent Selection

The solubility data, whether predicted or experimentally determined, has significant practical implications for the researcher:

-

Reaction Solvent: The choice of solvent for a chemical reaction involving benzyl β-D-arabinopyranoside should ensure that all reactants are sufficiently soluble to allow for a homogeneous reaction mixture, which often leads to faster reaction rates and higher yields.

-

Purification: In chromatographic purification (e.g., column chromatography), a solvent system must be chosen where the compound has moderate solubility to allow for effective separation from impurities. For crystallization, a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. A second solvent in which the compound is insoluble (an anti-solvent) can be used to induce precipitation.

-

Formulation: For drug development applications, the solubility in pharmaceutically acceptable solvents is a critical parameter that influences the bioavailability and delivery of the active pharmaceutical ingredient.

Sources

A Technical Guide to the Natural Occurrence of Benzyl Glycosides: From Biosynthesis to Bioactivity

Abstract

Benzyl glycosides represent a structurally diverse class of naturally occurring compounds with a wide array of underexplored biological activities. This technical guide provides a comprehensive overview of the natural occurrence of benzyl glycosides, intended for researchers, scientists, and professionals in drug development. The guide delves into the biosynthesis of these compounds, their distribution within the plant kingdom, and detailed methodologies for their extraction, isolation, and structural elucidation. Furthermore, it explores the diverse pharmacological activities of benzyl glycosides, offering insights into their potential as therapeutic agents. This document is structured to serve as a practical and in-depth resource, bridging fundamental knowledge with actionable laboratory protocols and data interpretation.

Introduction: The Significance of Benzyl Glycosides

Glycosylation, the enzymatic process of attaching a carbohydrate moiety to another molecule, is a fundamental biochemical reaction in nature.[1] This process significantly alters the physicochemical properties of the aglycone, often enhancing its solubility, stability, and bioavailability.[1] Benzyl glycosides, characterized by a benzyl group linked to a sugar moiety via a glycosidic bond, are a fascinating subgroup of glycosides found across various plant taxa.[2] The structural diversity of both the benzyl aglycone and the appended sugar(s) contributes to a wide spectrum of biological activities, making them a compelling area of study for natural product chemists and pharmacologists.[3] This guide aims to provide a thorough technical exploration of benzyl glycosides, from their biogenesis in plants to their potential applications in medicine.

Natural Occurrence and Distribution

Benzyl glycosides are not ubiquitously distributed in the plant kingdom; however, they are characteristic constituents of several plant families. Their presence has been notably reported in the families Rosaceae, Salicaceae, Theaceae, and Polygonaceae, among others.[4][5][6][7]

Table 1: Prominent Plant Families and Genera Containing Benzyl Glycosides

| Family | Genus | Notable Benzyl Glycosides | References |

| Rosaceae | Pyrus | Benzyl β-D-glucopyranosyl-(1→2)-[β-D-apiofuranosyl-(1→6)]-β-D-glucopyranoside | [4] |

| Prunus | Amygdalin (a cyanogenic glycoside with a benzyl group) | [8] | |

| Salicaceae | Salix, Populus | Salicin, Trichocarpine | [5][9] |

| Theaceae | Camellia | Benzyl β-D-glucopyranoside | [6] |

| Polygonaceae | Polygonum | Various glycosides | [7] |

The distribution of specific benzyl glycosides can be species-dependent and even vary between different tissues of the same plant.[10] For instance, in Camellia chrysantha, certain flavonol glycosides are present in the flowers but not in the leaves, highlighting the tissue-specific biosynthesis and accumulation of these compounds.[10]

Biosynthesis of Benzyl Glycosides in Plants

The biosynthesis of benzyl glycosides is intrinsically linked to the broader phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. The core benzyl aglycone is derived from the aromatic amino acid L-phenylalanine.

The Phenylpropanoid Pathway: A Precursor Factory

The journey from L-phenylalanine to the benzyl aglycone involves a series of enzymatic reactions. A key initial step is the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.[5] This is a critical entry point into the phenylpropanoid pathway. Subsequent enzymatic modifications, including hydroxylation, methylation, and side-chain cleavage, lead to the formation of various benzenoid precursors, including benzyl alcohol.

Glycosylation: The Final Touch

The final step in the biosynthesis of a simple benzyl glycoside is the transfer of a sugar moiety from an activated sugar donor, typically a UDP-sugar, to the hydroxyl group of the benzyl alcohol aglycone. This reaction is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs) .[1][11] The specificity of the UGT determines which sugar is transferred and to which hydroxyl group of the aglycone it is attached.[11]

Diagram 1: Proposed Biosynthetic Pathway of a Simple Benzyl Glycoside

Caption: Proposed biosynthetic pathway of a simple benzyl glycoside.

Extraction and Isolation Protocols

The successful extraction and isolation of benzyl glycosides from plant material are contingent on the selection of appropriate solvents and chromatographic techniques. The polarity of benzyl glycosides, conferred by the sugar moiety, makes them soluble in polar solvents.

General Extraction Protocol

This protocol outlines a general procedure for the extraction of benzyl glycosides from dried plant material.

Step 1: Sample Preparation

-

Grind the dried and powdered plant material (e.g., leaves, stems) to a fine powder to increase the surface area for solvent penetration.

Step 2: Maceration

-

Suspend the powdered plant material in a polar solvent, such as methanol or a methanol-water mixture.

-

Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for the diffusion of the glycosides into the solvent.

-

Alternatively, use microwave-assisted extraction for a more rapid process.[12]

Step 3: Filtration and Concentration

-

Filter the mixture to separate the plant debris from the extract.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification Workflow

The crude extract is a complex mixture of compounds requiring further separation to isolate the benzyl glycosides. A multi-step chromatographic approach is typically employed.

Diagram 2: General Workflow for Benzyl Glycoside Isolation

Caption: A typical workflow for the isolation of benzyl glycosides.

Protocol 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel is a commonly used stationary phase for the initial fractionation of the crude extract.

-

Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds. A common starting point is a mixture of a non-polar solvent (e.g., n-hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity is gradually increased to elute the more polar glycosides.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

For the final purification of the isolated fractions, preparative HPLC is a powerful technique.[13]

-

Column: A reversed-phase column (e.g., C18) is often used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

-

Detection: A UV detector is commonly used to monitor the elution of the compounds.

Structural Elucidation

The determination of the precise chemical structure of an isolated benzyl glycoside is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[14]

-